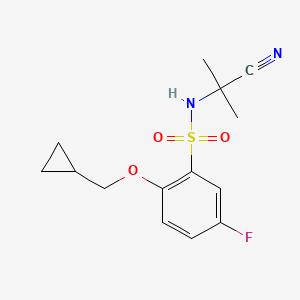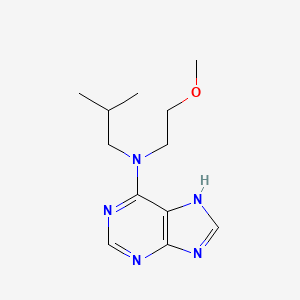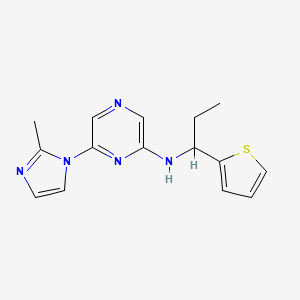
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in various autoimmune and inflammatory diseases. CP-690,550 has been studied extensively for its potential therapeutic applications in these diseases.
Mecanismo De Acción
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide prevents the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the transcriptional regulation of genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been shown to reduce the production of various cytokines and chemokines involved in immune and inflammatory responses. It also inhibits the differentiation and activation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also shown efficacy in various animal models of autoimmune diseases, which makes it a promising candidate for further research. However, N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. It also has some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide. One area of interest is the development of more selective JAK inhibitors with fewer off-target effects. Another area of interest is the evaluation of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide in combination with other therapies for autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide in clinical settings.
Métodos De Síntesis
The synthesis of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been described in several publications. The general approach involves the reaction of 5-fluoro-2-nitrobenzenesulfonamide with 2-cyanopropan-2-yl cyclopropylcarbinol, followed by reduction of the nitro group and substitution of the resulting amine with cyclopropylmethoxy group. The final product is obtained after purification by chromatography and crystallization.
Aplicaciones Científicas De Investigación
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been studied in various preclinical and clinical settings for its potential therapeutic applications. It has shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In clinical trials, it has been evaluated for the treatment of rheumatoid arthritis, Crohn's disease, ulcerative colitis, and psoriasis.
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c1-14(2,9-16)17-21(18,19)13-7-11(15)5-6-12(13)20-8-10-3-4-10/h5-7,10,17H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVAUQQGPRVUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NS(=O)(=O)C1=C(C=CC(=C1)F)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Methyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631793.png)
![2-[[5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631799.png)

![N-methyl-1-pyridin-3-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B7631810.png)
![4-[[2-(Methylsulfinylmethyl)anilino]methyl]phenol](/img/structure/B7631814.png)
![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)

